![molecular formula C28H28N4O7 B15096427 4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide” is a complex organic molecule that combines two distinct chemical structures. The first part, 4-anilino-2,3-dihydroxy-4-oxobutanoic acid, is an anilide derivative with potential applications in various fields. The second part, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, is a naphthalenecarboxamide derivative known for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- 4-anilino-2,3-dihydroxy-4-oxobutanoic acid:
- This compound can be synthesized through enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. The reaction involves 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of the enzyme, resulting in a high conversion rate of 90% within 1 hour .
- 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide:
- Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and green chemistry approaches is becoming increasingly popular to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
- Substitution:
- Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
- Common reagents include anhydrides, acyltransferases, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the reaction rates and yields.
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-anilino-2,3-dihydroxy-4-oxobutanoic acid can lead to various oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
- These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules.
- The naphthalenecarboxamide derivative has shown potential in biological applications due to its ability to interact with specific molecular targets.
- Both compounds have potential therapeutic applications. The naphthalenecarboxamide derivative, in particular, has been studied for its biological activities, including antimicrobial and anti-inflammatory properties .
- These compounds are used in the development of new materials and as additives in various industrial processes.
Mécanisme D'action
- The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, the naphthalenecarboxamide derivative can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Similar compounds include other anilide and naphthalenecarboxamide derivatives, such as 4-(4-hydroxyanilino)-4-oxobutanoic acid and 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide .
- The uniqueness of these compounds lies in their specific chemical structures, which confer distinct reactivity and biological activities. The combination of an anilide and a naphthalenecarboxamide moiety in a single molecule provides a versatile platform for various applications.
Propriétés
Formule moléculaire |
C28H28N4O7 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16) |
Clé InChI |
BJFCREFPYFGAOP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


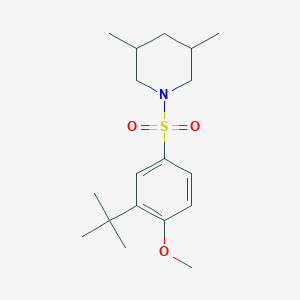

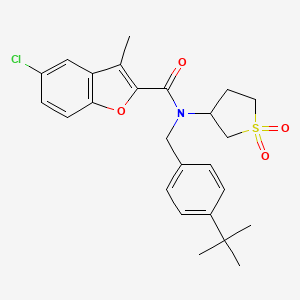
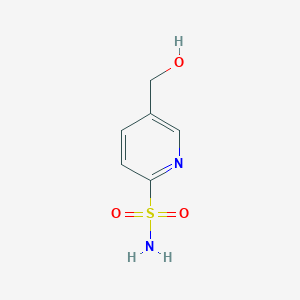
![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)
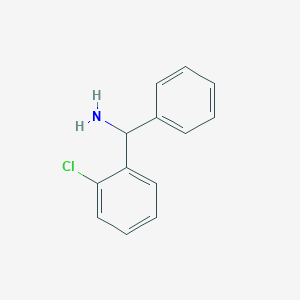

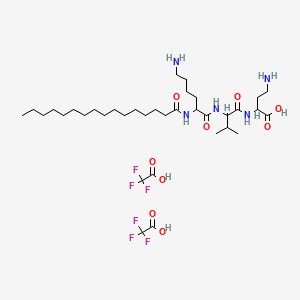
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
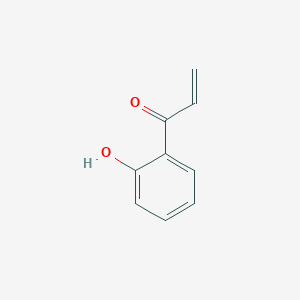
![Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate](/img/structure/B15096426.png)
